8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one
Overview
Description
8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that features a unique structural framework. This compound is of significant interest in organic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Structurally related compounds, such as cytisine-like alkaloids derived from the roots and stems of ormosia hosier, have been reported to exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors .
Mode of Action
Based on its structural similarity to cytisine-like alkaloids, it may interact with its target receptors and induce changes that could potentially lead to various pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one can be achieved through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like trifluoroperacetic acid.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at positions that are activated by the bicyclic structure.
Common Reagents and Conditions
Oxidation: Trifluoroperacetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological activities and interactions.
Industry: Used in the synthesis of materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but with an oxygen atom in the ring.
11-Oxatricyclo[5.3.1.0]undecane: Another structurally related compound with different functional groups.
Uniqueness
8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific bicyclic structure and the presence of the phenylethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-10-13-6-7-14(11-15)16(13)9-8-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEOMBARMPNDLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540530 | |
Record name | 8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83507-66-8 | |
Record name | 8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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